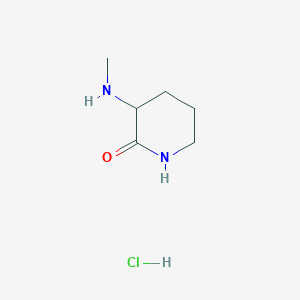

3-(Methylamino)piperidin-2-one hydrochloride

Description

3-(Methylamino)piperidin-2-one hydrochloride is a piperidine-derived compound featuring a methylamino substituent at the 3-position and a ketone group at the 2-position of the six-membered heterocyclic ring. This structure confers unique physicochemical and biological properties, making it a valuable building block in pharmaceutical synthesis and medicinal chemistry research .

Properties

IUPAC Name |

3-(methylamino)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-5-3-2-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZHJTKSKAJJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used in the design of drugs.

Mode of Action

It is known as a synthetic cathinone that belongs to the class of substituted amphetamines. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant and euphoric effects.

Biological Activity

3-(Methylamino)piperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 163.67 g/mol

- CAS Number : 1796889-93-4

The compound features a piperidine ring with a methylamino group, which contributes to its biological activity by influencing receptor interactions and metabolic stability.

This compound primarily targets neurotransmitter receptors, particularly the histamine H receptor. This receptor plays a crucial role in regulating neurotransmitter release in the central nervous system (CNS).

Key Mechanisms:

- H Receptor Antagonism : The compound acts as an antagonist to the H receptor, leading to increased levels of neurotransmitters such as histamine and noradrenaline in the brain. This mechanism is beneficial for treating various neurological disorders characterized by neurotransmitter deficits .

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| 4T1 Breast Cancer | 5.0 | Induces apoptosis |

| A549 Lung Cancer | 7.5 | Inhibits cell migration |

| HeLa Cervical Cancer | 6.0 | Reduces viability |

These effects are attributed to the compound's ability to interfere with critical signaling pathways involved in cell survival and proliferation.

Neurological Implications

The antagonistic properties of this compound on H receptors have been linked to improved cognitive functions and appetite regulation in animal models:

- Case Study : In a study involving rats, administration of the compound resulted in a significant reduction in food intake over five days, paralleling changes in neurotransmitter concentrations similar to established H antagonists .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics for therapeutic use:

- Absorption : Rapidly absorbed after administration.

- Metabolism : Primarily metabolized in the liver, with demethylation noted as a major metabolic pathway.

- Half-life : Approximately 4 hours, allowing for multiple dosing regimens.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully establish its safety in chronic use.

Comparison with Similar Compounds

Solubility and Reactivity

- The ketone at the 2-position in piperidinone derivatives increases polarity, improving aqueous solubility compared to non-ketone analogs like 3-(2-methylphenoxy)piperidine HCl .

- Halogenated derivatives (e.g., 3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one HCl) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing 3-(Methylamino)piperidin-2-one hydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation of dust or aerosols .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Condensation Reactions : React piperidin-2-one derivatives with methylamine under acidic conditions, followed by HCl salt formation .

- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity product. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .

- Spectroscopy : Confirm structural integrity via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (δ 2.8–3.2 ppm for methylamino protons) .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer :

- Impurity Profiling : Employ HPLC-MS with electrospray ionization (ESI) to detect byproducts like unreacted precursors or N-methylated derivatives .

- Reference Standards : Compare retention times and mass spectra against certified impurities (e.g., EP/JP reference materials) .

Q. What experimental approaches are used to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and assess purity loss using validated stability-indicating methods .

Q. How can researchers identify pharmacological targets for this compound?

- Methodological Answer :

- In Silico Screening : Perform molecular docking against GPCRs (e.g., adrenergic or histamine receptors) using AutoDock Vina .

- In Vitro Assays : Test binding affinity via radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) .

Q. What methodologies are recommended for detecting and quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Extract plasma/serum using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Quantification : Use LC-MS/MS with a deuterated internal standard (e.g., d₃-methylamino analog) for enhanced accuracy .

Q. How can thermal decomposition pathways of this compound be analyzed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.